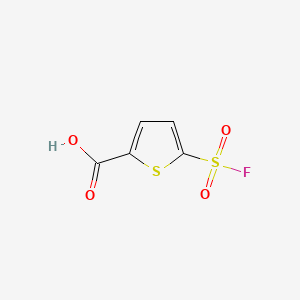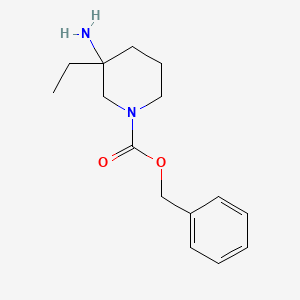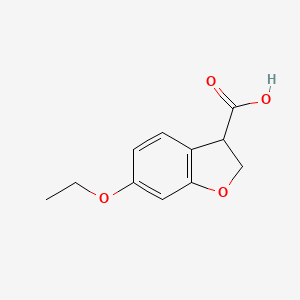![molecular formula C12H21NO3 B6604870 tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate CAS No. 2010099-83-7](/img/structure/B6604870.png)
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate, also known as tert-butyl cyclopropylcarbamate, is an organocarbamate compound derived from cyclopropylmethyl carbamate and tert-butyl alcohol. It is a colorless, crystalline solid with a melting point of 78°C and a boiling point of 159°C. It is soluble in water and has a wide range of uses in the scientific community.
Applications De Recherche Scientifique
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has a wide range of applications in the scientific community. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of peptides, and as a catalyst in the hydrolysis of amides.
Mécanisme D'action
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate is an organocarbamate compound, which means it contains both an organic group and a carbamate group. The organic group is this compound and the carbamate group is cyclopropylmethyl. The carbamate group is responsible for the compound’s reactivity, as it can act as a nucleophile in organic reactions.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some effects on the body. In animal studies, it has been shown to reduce inflammation and to have antibacterial and antifungal properties. It has also been shown to have some effect on the metabolism, as it has been shown to increase the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in water and can be used in a wide range of reactions. However, its reactivity can be unpredictable, and it can react with other compounds in the reaction mixture.
Orientations Futures
Given the wide range of applications of tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate N-[(1-propanoylcyclopropyl)methyl]carbamate, there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, its potential use as a drug, and its potential use in the synthesis of novel organic compounds. Additionally, further research could be conducted on its reactivity, as well as its potential use as a catalyst in the synthesis of polymers. Other potential directions include its use in the synthesis of peptides and its potential use as a ligand in coordination chemistry.
Méthodes De Synthèse
Tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate can be synthesized from cyclopropylmethyl carbamate and this compound alcohol. The reaction takes place in a solvent such as acetonitrile or dimethylsulfoxide, and is catalyzed by a base such as sodium hydroxide or potassium tert-butoxide. The reaction is exothermic and is typically conducted at room temperature.
Propriétés
IUPAC Name |
tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9(14)12(6-7-12)8-13-10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKJUUAQSDSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)
![tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)

![4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6604853.png)


![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
